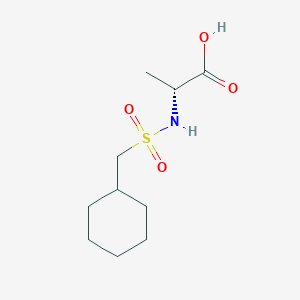

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid (CHMSP) is an organic compound belonging to the family of sulfonamides. It is an important intermediate in the synthesis of a variety of drugs, including anti-inflammatory agents, antibiotics, and antimalarials. CHMSP is also used in the production of a variety of other compounds, such as polymers, pharmaceuticals, and agrochemicals. This review provides an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for CHMSP.

Scientific Research Applications

Synthesis and Catalysis

The chemical compound (2R)-2-cyclohexylmethanesulfonamidopropanoic acid and its derivatives are significant in the synthesis of chiral ligands for metal complexes, playing a crucial role in asymmetric catalysis. A study by Karamé et al. (2003) detailed the synthesis of chiral N4 Schiff bases from (2R)-2-cyclohexylmethanesulfonamidopropanoic acid, demonstrating their utility as ligands for Co, Cu, and Ni complexes. These complexes have potential applications in homogeneous asymmetric catalysis for various reactions, underscoring the importance of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid in facilitating enantioselective synthesis processes (Karamé, Tommasino, Faure, & Lemaire, 2003).

Drug Metabolism and Biocatalysis

The applications of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid extend into drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. Zmijewski et al. (2006) utilized Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach facilitated the production of metabolites in quantities sufficient for NMR spectroscopy, aiding in the comprehensive structural characterization of drug metabolites. The study exemplifies the role of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid derivatives in enhancing our understanding of drug metabolism through microbial-based surrogate biocatalytic systems (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Molecular Interactions and Self-Assembly

Further research into sulfonamide derivatives, including those related to (2R)-2-cyclohexylmethanesulfonamidopropanoic acid, has illuminated their role in the formation of discrete molecular assemblies. Studies have shown how these compounds engage in charged hydrogen bonding and van der Waals interactions, leading to the formation of helical structures and complex packing patterns. This area of research highlights the potential of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid derivatives in materials science and nanostructure fabrication, where controlled self-assembly and molecular interactions are fundamental (Lee, Kim, Lee, Lah, & Hong, 2007).

properties

IUPAC Name |

(2R)-2-(cyclohexylmethylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBRBUDYHVVPNH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)CC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NS(=O)(=O)CC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)